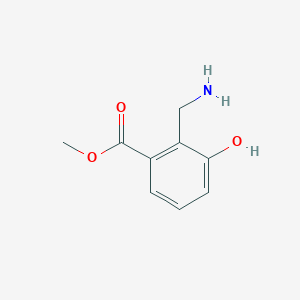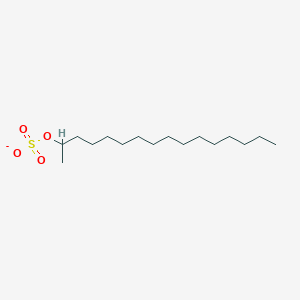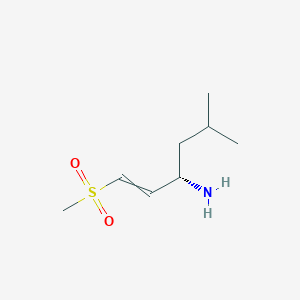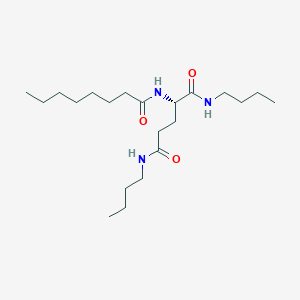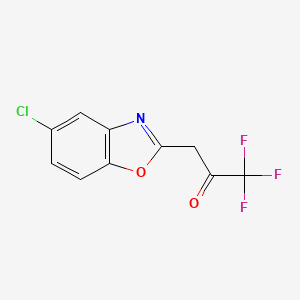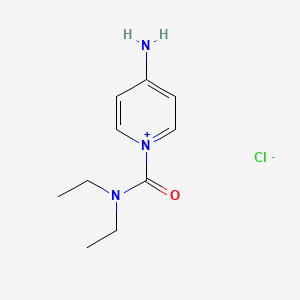
4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C10H16N3OCl. It is a derivative of pyridine and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an amino group and a diethylcarbamoyl group attached to the pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with diethylcarbamoyl chloride and an appropriate amine. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the compound. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxide or alkoxide derivatives.
Scientific Research Applications
4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action is often studied using biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: Similar structure with an aminomethyl group instead of a diethylcarbamoyl group.
Nicorandil Impurity 72 Hydrochloride: Another pyridine derivative with different substituents.
Uniqueness
4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry make it a valuable compound.
Properties
CAS No. |
307975-87-7 |
|---|---|
Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
4-amino-N,N-diethylpyridin-1-ium-1-carboxamide;chloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-3-12(4-2)10(14)13-7-5-9(11)6-8-13;/h5-8,11H,3-4H2,1-2H3;1H |
InChI Key |
QJIHLGPNVZOBNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)[N+]1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


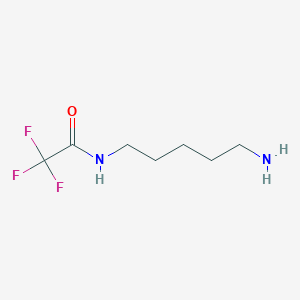
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
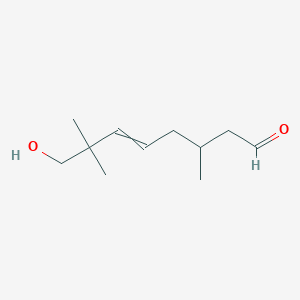
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)

